3-(Pyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
3-(Pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with pyrrolidine under catalytic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(Pyrimidin-4-yl)pyrrolidin-3-one.
Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties.
Pyrrolidin-2-one: A versatile scaffold in medicinal chemistry
Uniqueness
3-(Pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine and pyrrolidine ring allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-pyrimidin-4-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H11N3O/c12-8(2-4-9-5-8)7-1-3-10-6-11-7/h1,3,6,9,12H,2,4-5H2 |
InChI Key |
QSTPUUKRTGFNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC=NC=C2)O |
Origin of Product |
United States |
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